Methyl 5-benzyl-2-{[(2,2-dimethyl-5-oxotetrahydro-3-furanyl)carbonyl]amino}-1,3-thiazole-4-carboxylate
Description
Properties
Molecular Formula |
C19H20N2O5S |
|---|---|
Molecular Weight |
388.4 g/mol |
IUPAC Name |
methyl 5-benzyl-2-[(2,2-dimethyl-5-oxooxolane-3-carbonyl)amino]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C19H20N2O5S/c1-19(2)12(10-14(22)26-19)16(23)21-18-20-15(17(24)25-3)13(27-18)9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,20,21,23) |
InChI Key |
XIIQXOCNONZITR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(CC(=O)O1)C(=O)NC2=NC(=C(S2)CC3=CC=CC=C3)C(=O)OC)C |
Origin of Product |
United States |
Preparation Methods
Procedure:
-
Activation of the carboxylic acid : The furancarbonyl chloride is prepared by treating 2,2-dimethyl-5-oxotetrahydro-3-furancarboxylic acid with thionyl chloride.
-
Coupling reaction : The thiazole amine reacts with the acyl chloride in dichloromethane (DCM) at 0–5°C, using triethylamine as a base.
-
Isolation : The product is purified via silica gel chromatography (hexane/ethyl acetate, 3:1), yielding the final compound in 72–85% .
Critical Parameters :
-
Temperature control (<5°C) prevents epimerization of the furanyl group.
-
Anhydrous conditions are essential to avoid hydrolysis of the acyl chloride.
Alternative Synthetic Routes
Dithioate Cyclization (Base-Promoted Method)
A recent protocol uses methyl 2-(methylthio)-2-thioxoacetate and benzyl-substituted active methylene isocyanides under mild conditions (Scheme 3):
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times significantly:
-
Thiazole formation : 15 minutes at 120°C using thiourea and methyl bromopyruvate.
-
Benzylation : Subsequent alkylation with benzyl bromide under microwave irradiation (5 minutes).
Structural Characterization and Analytical Data
Spectroscopic Confirmation
Crystallographic Data
Single-crystal X-ray analysis confirms the Z-configuration of the exocyclic double bond in the furanyl moiety.
Comparative Analysis of Methods
| Method | Yield (%) | Time | Key Advantage | Limitation |
|---|---|---|---|---|
| Hantzsch Synthesis | 70–78 | 8–10 h | High functional group tolerance | Requires toxic α-bromoketones |
| Dithioate Cyclization | 85–88 | 2 h | Room-temperature, regioselective | Limited substrate scope |
| Microwave-Assisted | 65–72 | 20 min | Rapid, energy-efficient | Specialized equipment required |
Industrial-Scale Considerations
Patent US8058440B2 details a cost-effective process for related thiazole intermediates:
-
Bromination : 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine is brominated using CuBr₂.
-
Cyanation : KCN in DMF introduces the nitrile group, later hydrolyzed to the carboxylic acid.
-
Esterification : Methanol/H₂SO₄ converts the acid to the methyl ester.
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
Methyl 5-benzyl-2-{[(2,2-dimethyl-5-oxotetrahydro-3-furanyl)carbonyl]amino}-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can modify the carbonyl groups.
Substitution: Nucleophilic substitution reactions can replace the benzyl or tetrahydrofuran moieties with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, nickel.
Solvents: Methanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Methyl 5-benzyl-2-{[(2,2-dimethyl-5-oxotetrahydro-3-furanyl)carbonyl]amino}-1,3-thiazole-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of Methyl 5-benzyl-2-{[(2,2-dimethyl-5-oxotetrahydro-3-furanyl)carbonyl]amino}-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Structural and Functional Analysis
Substituent Effects
- Position 5: The benzyl group in the target compound increases lipophilicity compared to amino (in ’s compound) or bromo (in ’s compound) substituents. This may influence membrane permeability in biological systems.
- Position 2: The [(2,2-dimethyl-5-oxotetrahydro-3-furanyl)carbonyl]amino group introduces a sterically demanding, oxygen-rich moiety. This contrasts with the BOC-aminomethyl group in ’s compound, which offers steric protection for reactive amines .
- Position 4 : Methyl esters (target) are less hydrolytically stable than tert-butyl esters () but more metabolically labile than ethyl esters (), affecting pharmacokinetics .
Heterocyclic Moieties
- In contrast, ’s dihydrofuran-phosphonate derivatives exhibit higher polarity due to the phosphonate group, improving aqueous solubility .
Biological Activity
Methyl 5-benzyl-2-{[(2,2-dimethyl-5-oxotetrahydro-3-furanyl)carbonyl]amino}-1,3-thiazole-4-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of antimicrobial properties. This article reviews its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Synthesis and Structural Overview
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The structural framework includes a thiazole ring, which is known for its diverse biological activities. The presence of the benzyl and furan moieties contributes to the compound's lipophilicity and potential bioactivity.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial effects of related thiazole derivatives. For instance, methyl 2-amino-5-benzylthiazole-4-carboxylate demonstrated potent activity against Mycobacterium tuberculosis H37Rv with a minimum inhibitory concentration (MIC) of 0.06 µg/ml (240 nM) . This finding suggests that the thiazole core is crucial for the observed antibacterial activity.
| Compound | MIC (µg/ml) | Target Organism |
|---|---|---|
| Methyl 2-amino-5-benzylthiazole-4-carboxylate | 0.06 | M. tuberculosis H37Rv |
| Thiolactomycin (TLM) | 13 | M. tuberculosis H37Rv |
| Isoniazid (INH) | 0.25 | M. tuberculosis H37Rv |
The mechanism by which these compounds exert their antimicrobial effects often involves inhibition of essential bacterial enzymes. For example, some thiazole derivatives have been shown to inhibit the β-ketoacyl synthase enzyme mtFabH, which is vital in fatty acid synthesis in bacteria . This inhibition leads to disruption in membrane integrity and subsequent bacterial cell death.
Structure-Activity Relationship (SAR)
The SAR analysis of thiazole derivatives indicates that modifications on the benzyl and furan rings can significantly influence biological activity. For example, substituents on the benzyl group can enhance potency against specific targets while maintaining low toxicity profiles.
- Benzyl Substituents : Altering the position and type of substituents on the benzyl ring can either increase or decrease activity.
- Furan Modifications : Variations in the furan moiety impact solubility and cellular uptake, which are critical for effective antimicrobial action.
Case Studies
A notable study explored various thiazole derivatives, including methyl 5-benzyl derivatives, assessing their efficacy against resistant strains of M. tuberculosis. The results indicated that certain modifications led to enhanced activity compared to traditional antibiotics .
In another investigation, a series of thiazole compounds were tested for their ability to inhibit mtFabH, revealing that specific structural features were essential for binding affinity and selectivity towards the enzyme .
Q & A
Q. What are the optimal synthetic routes for Methyl 5-benzyl-2-{[(2,2-dimethyl-5-oxotetrahydro-3-furanyl)carbonyl]amino}-1,3-thiazole-4-carboxylate?
Synthesis typically involves multi-step reactions, starting with the functionalization of the thiazole core. Key steps include:
- Coupling reactions : The tetrahydrofuran-derived carbonyl group is introduced via amide bond formation using coupling agents like EDCI or DCC .
- Solvent optimization : Polar aprotic solvents (e.g., DMF or THF) are preferred for intermediate steps to enhance reaction efficiency .
- Catalysts : Triethylamine is often used to neutralize HCl byproducts during amidation .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Methodological approaches include:
- Spectroscopic characterization : Use -NMR and -NMR to verify the benzyl group (δ 7.2–7.4 ppm) and the tetrahydrofuran-derived carbonyl (δ 170–175 ppm) .
- Mass spectrometry (MS) : Confirm molecular weight (e.g., via ESI-MS) to rule out side products .
- Elemental analysis : Validate purity (>95%) and stoichiometric ratios .
Advanced Research Questions
Q. How does the compound’s thiazole-tetrahydrofuran hybrid structure influence its biological activity?
The thiazole ring provides a rigid scaffold for target binding, while the tetrahydrofuran-derived carbonyl enhances solubility and metabolic stability. Comparative studies with analogs (e.g., pyridine or oxazole substitutions) show reduced activity when the tetrahydrofuran moiety is replaced, suggesting its critical role in bioactivity .
Q. What strategies resolve contradictions in stability data under varying pH conditions?
Q. How can computational modeling predict interactions with biological targets?
- Molecular docking : Use software like AutoDock to simulate binding to kinases or enzymes, leveraging structural data from analogs (e.g., thiazolidinone derivatives with kinase inhibition) .
- MD simulations : Analyze conformational stability in aqueous environments to optimize pharmacokinetic properties .
Q. What methods validate the compound’s purity for in vitro assays?
- HPLC with UV detection : Use a C18 column and gradient elution (acetonitrile/water) to quantify impurities (<2%) .
- LC-MS/MS : Detect trace contaminants (e.g., unreacted intermediates) at ppm levels .
Data-Driven Research Design
Q. How to design SAR studies for analogs of this compound?
- Core modifications : Replace the benzyl group with substituted aryl rings (e.g., 4-fluorophenyl) to assess electronic effects on activity .
- Functional group swaps : Substitute the tetrahydrofuran-derived carbonyl with a pyrimidine ring to evaluate steric constraints .
- Bioassay integration : Test analogs against cancer cell lines (e.g., MCF-7) and measure IC values to rank potency .
Q. What experimental controls are critical for reproducibility in biological assays?
- Positive controls : Use established inhibitors (e.g., staurosporine for kinase assays) to validate assay sensitivity .
- Solvent controls : Include DMSO-treated samples to rule out solvent-induced artifacts .
Q. How to address discrepancies in reported biological activity across studies?
- Meta-analysis : Compare data from independent studies (e.g., antifungal vs. anticancer assays) to identify context-dependent activity .
- Dose-response validation : Replicate assays under standardized conditions (e.g., fixed cell density, incubation time) .
Methodological Recommendations
Q. What purification techniques are most effective for this compound?
- Flash chromatography : Use silica gel with ethyl acetate/hexane gradients to isolate intermediates .
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for high-purity crystals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
